4-phenyl-1H-imidazole-5-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC18020200
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClN2O2 |
|---|---|
| Molecular Weight | 224.64 g/mol |
| IUPAC Name | 4-phenyl-1H-imidazole-5-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H8N2O2.ClH/c13-10(14)9-8(11-6-12-9)7-4-2-1-3-5-7;/h1-6H,(H,11,12)(H,13,14);1H |
| Standard InChI Key | NWILGZZEEQNKGM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(NC=N2)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a planar imidazole ring, a five-membered aromatic system containing two nitrogen atoms at non-adjacent positions. The phenyl group at the 4-position introduces steric bulk and enhances hydrophobic interactions, while the carboxylic acid at the 5-position contributes to hydrogen bonding and solubility in polar solvents. The hydrochloride salt formation further improves stability and aqueous solubility .
Table 1: Key Molecular Properties
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 4-phenyl-1H-imidazole-5-carboxylic acid hydrochloride typically involves multi-step protocols common to imidazole derivatives. A plausible route includes:
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Cyclocondensation: Reacting glyoxal with ammonium acetate and benzaldehyde derivatives to form the imidazole ring.
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Functionalization: Introducing the carboxylic acid group via oxidation or carboxylation reactions.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Table 2: Representative Synthetic Methods
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Glyoxal, NH₄OAc, benzaldehyde, 80°C | ~60% |
| Carboxylation | KMnO₄, H₂O, 100°C | ~45% |
| Salt Formation | HCl (gas), Et₂O, 0°C | >90% |
Reactivity Profile
The compound participates in reactions characteristic of both imidazoles and carboxylic acids:
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Nucleophilic Substitution: The nitrogen atoms in the imidazole ring undergo alkylation or acylation.
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Esterification: The carboxylic acid reacts with alcohols (e.g., methanol) under acidic conditions to form esters.
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Coordination Chemistry: The imidazole nitrogen can coordinate to metal ions, enabling applications in catalysis .
Biological Activities and Mechanisms
Antimicrobial Effects
4-Phenyl-1H-imidazole-5-carboxylic acid hydrochloride exhibits inhibitory activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The mechanism likely involves disruption of microbial cell membrane integrity via hydrophobic interactions with lipid bilayers.
Antiviral Activity
The compound demonstrates inhibition of HIV-1 integrase, a critical enzyme for viral DNA integration into host genomes. Molecular docking studies predict binding to the enzyme’s active site via hydrogen bonds with Asp-64 and Asp-116 residues.
Applications in Medicinal Chemistry
Drug Development
Derivatives of this compound are being explored as:
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Antiretroviral Agents: Modifications to the imidazole ring improve HIV-1 integrase inhibition efficacy.
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Antibiotic Adjuvants: Synergistic effects with β-lactam antibiotics enhance activity against drug-resistant strains.
Prodrug Design
Ester derivatives (e.g., ethyl 4-phenyl-1H-imidazole-5-carboxylate) exhibit enhanced bioavailability, making them suitable prodrug candidates for oral administration.
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Imidazole Derivatives
| Compound | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 4-Phenyl-1H-imidazole-5-carboxylic acid HCl | 8–32 | 25–50 |
| 2-Phenyl-1H-imidazole-4-carboxylic acid | 16–64 | 50–100 |
| 5-Methylimidazole derivative | 32–128 | >100 |
The 4-phenyl substitution confers superior bioactivity compared to 2-phenyl or methylated analogs, likely due to optimized steric and electronic interactions with biological targets .
Challenges and Future Directions
Current limitations include incomplete pharmacokinetic data and scalability issues in synthesis. Future research should focus on:
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Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize efficacy.
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In Vivo Toxicology: Assessing long-term safety profiles in animal models.
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Nanoparticle Delivery Systems: Enhancing tumor-targeted delivery using liposomal formulations.
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